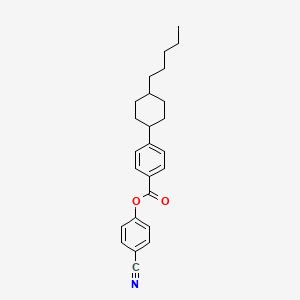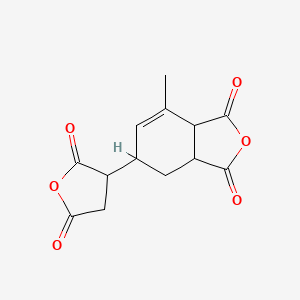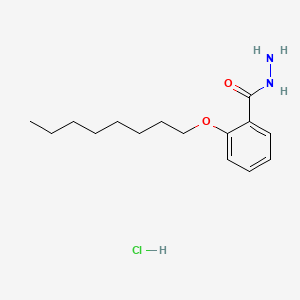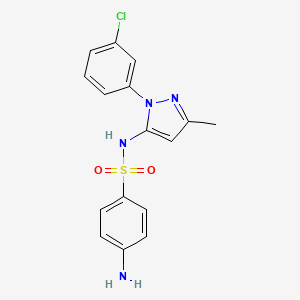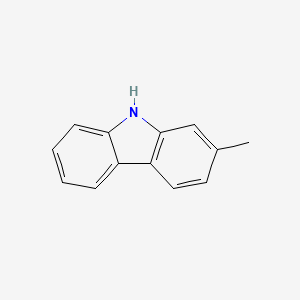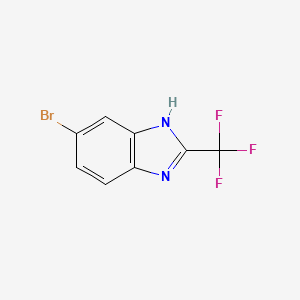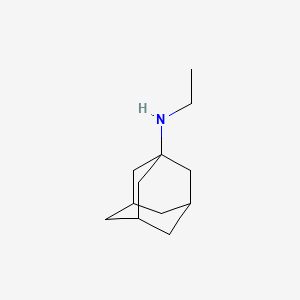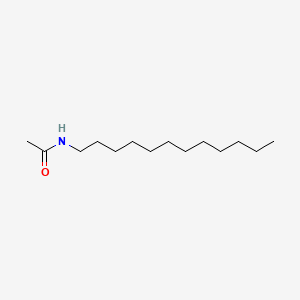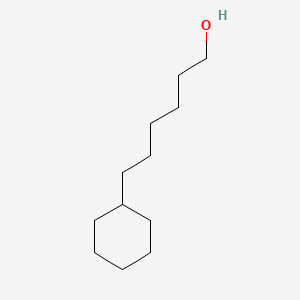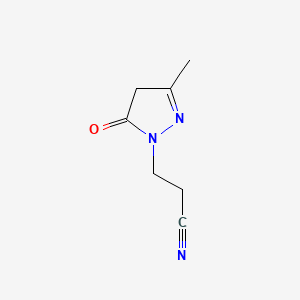
3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)PROPANENITRIL
Übersicht
Beschreibung
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science
Wissenschaftliche Forschungsanwendungen
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile has a wide range of applications in scientific research:
Wirkmechanismus
Mode of Action
It has been suggested that it may interact with its targets through the formation of hydrogen bonds . The compound has shown the least binding energy of -9.8 kcal/mol against the target protein receptor PDB: 4BFT .
Biochemical Pathways
Given the potential for hydrogen bond formation, it may be involved in pathways where such interactions play a crucial role .
Biochemische Analyse
Biochemical Properties
2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS . The compound’s interaction with enzymes involved in carbohydrate metabolism highlights its potential in biochemical assays. Additionally, 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- can improve the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .
Cellular Effects
2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in detecting reducing carbohydrates suggests its involvement in metabolic pathways related to carbohydrate processing . Furthermore, its impact on gene expression and cell signaling pathways can be attributed to its interactions with specific biomolecules within the cell.
Molecular Mechanism
The molecular mechanism of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a free radical scavenger and neuroprotective agent with antioxidant properties . It scavenges reactive oxygen species, which have been implicated in neurological disorders . This mechanism highlights its potential therapeutic applications in conditions such as amyotrophic lateral sclerosis and cerebral ischemia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can be used as a reagent for the detection of reducing carbohydrates over extended periods . Its stability and potential degradation products need to be carefully monitored to ensure consistent results in biochemical assays.
Dosage Effects in Animal Models
The effects of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and antioxidant activity . At higher doses, it may cause toxic or adverse effects. It is essential to determine the optimal dosage range to maximize its therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes and cofactors that play a role in the detection and processing of reducing carbohydrates
Transport and Distribution
The transport and distribution of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Understanding its transport and distribution can help optimize its use in biochemical assays and therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile typically involves the reaction of α, β-unsaturated ketones with hydrazine derivatives. One common method is the condensation of 4-acetyl-3-methyl-phenyl-2-pyrazolin-5-one with benzaldehyde or p-chlorobenzaldehyde . The reaction is carried out under the influence of hydrazine hydrate in hot formic acid, leading to the formation of N-formyl pyrazoline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazole derivatives, dihydropyrazoline derivatives, and N-substituted pyrazolines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its use as a reagent in carbohydrate detection and its neuroprotective properties.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazoline derivative with similar antioxidant properties.
2-Pyrazoline-5-one derivatives: These compounds share similar structural features and exhibit a wide range of biological activities.
Uniqueness
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile stands out due to its specific combination of a pyrazoline ring with a propionitrile group, which imparts unique chemical properties and reactivity
Eigenschaften
IUPAC Name |
3-(3-methyl-5-oxo-4H-pyrazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-6-5-7(11)10(9-6)4-2-3-8/h2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTPDBWPPXYJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178272 | |
| Record name | 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361-34-4 | |
| Record name | 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


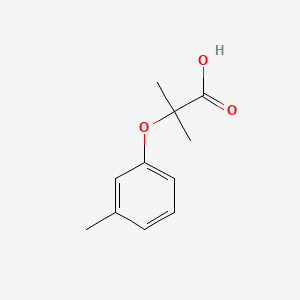
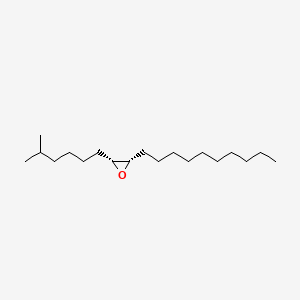
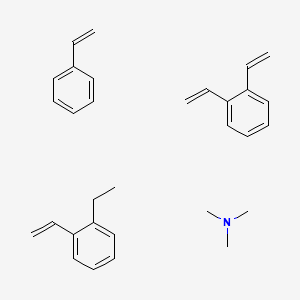
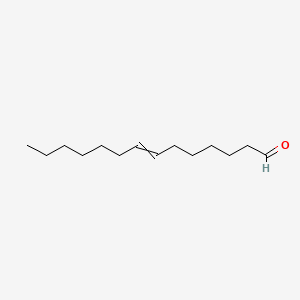
![5-[3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile;N,N-diethylethanamine](/img/structure/B1345995.png)
